molecular formula C23H26N2O2 B2650958 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-phenylbutanamide CAS No. 851407-33-5

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-phenylbutanamide

Cat. No. B2650958
CAS RN: 851407-33-5
M. Wt: 362.473
InChI Key: BJIKHSCFIVYZPI-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-phenylbutanamide is a chemical compound that is commonly referred to as DM-1. It is a small molecule drug that has been developed for the treatment of cancer. DM-1 is a potent cytotoxic agent that is capable of killing cancer cells by disrupting their microtubule network.

Scientific Research Applications

Enantioselective Synthesis

The compound is explored for its role in the enantioselective synthesis of chiral intermediates for ACEI drugs, where the synthesis process involves optimization for higher purity and selectivity enhancements through specific reactions (Liu-jian Duan, 2009).

Anticancer Agent Development

Research has been conducted on derivatives containing a 2-oxoquinoline structure, demonstrating potential as novel anticancer agents. These compounds have shown significant antitumor activities against various cancer cell lines, suggesting their utility in cancer treatment (Yilin Fang et al., 2016).

DNA-Intercalating Antitumor Agents

The compound is part of studies aiming to develop "minimal" DNA-intercalating antitumor agents. Such research focuses on synthesizing derivatives with lower DNA binding ability, aiming for compounds with solid tumor activity, indicating its potential in cancer therapy (G. Atwell et al., 1989).

Myorelaxant Activity

Investigations into hexahydroquinoline derivatives have shown their potential myorelaxant and potassium channel opening activities on rabbit gastric fundus smooth muscle. This suggests the compound's role in the development of new myorelaxants (M. Gündüz et al., 2008).

Synthesis of Derivatives for Biological Activities

Research has explored the synthesis of various derivatives, such as tetrahydropyrimido quinoline derivatives, indicating a broad interest in the compound's framework for developing molecules with antimicrobial and other significant biological activities (Y. M. Elkholy & M. A. Morsy, 2006).

properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-16-11-12-17(2)22-20(16)15-19(23(27)25-22)13-14-24-21(26)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,11-12,15H,6,9-10,13-14H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIKHSCFIVYZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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